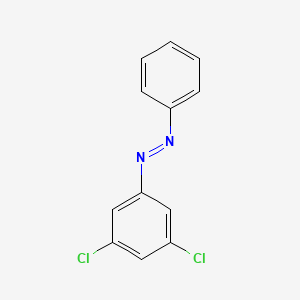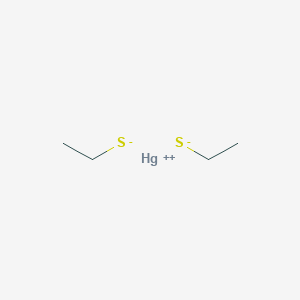
Bis(ethylthio)mercury
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Bis(ethylthio)mercury is an organomercury compound with the molecular formula C₄H₁₀HgS₂ It is characterized by the presence of two ethylthio groups attached to a central mercury atom
Métodos De Preparación
Synthetic Routes and Reaction Conditions
Bis(ethylthio)mercury can be synthesized through the reaction of mercury(II) chloride with ethanethiol in the presence of a base. The reaction typically proceeds as follows:
HgCl2+2C2H5SH→(C2H5S)2Hg+2HCl
The reaction is carried out under mild conditions, often at room temperature, and the product is purified through recrystallization.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the careful handling of mercury compounds and thiols, ensuring safety and environmental regulations are met. The product is typically obtained in high purity through distillation or recrystallization.
Análisis De Reacciones Químicas
Types of Reactions
Bis(ethylthio)mercury undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form mercury(II) oxide and disulfides.
Reduction: Reduction reactions can convert this compound to elemental mercury and thiols.
Substitution: The ethylthio groups can be substituted with other ligands, such as halides or phosphines.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and nitric acid.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.
Substitution: Halides like sodium chloride or phosphines like triphenylphosphine are typical reagents.
Major Products Formed
Oxidation: Mercury(II) oxide and disulfides.
Reduction: Elemental mercury and ethanethiol.
Substitution: Various organomercury compounds depending on the substituent.
Aplicaciones Científicas De Investigación
Bis(ethylthio)mercury has several applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and as a precursor for other organomercury compounds.
Biology: Studied for its interactions with biological molecules and potential use in biochemical assays.
Medicine: Investigated for its antimicrobial properties and potential therapeutic applications.
Industry: Utilized in the production of specialty chemicals and materials.
Mecanismo De Acción
The mechanism of action of bis(ethylthio)mercury involves its interaction with sulfur-containing biomolecules. The compound can bind to thiol groups in proteins and enzymes, disrupting their normal function. This interaction can lead to the inhibition of enzyme activity and cellular toxicity. The molecular targets include enzymes involved in cellular respiration and detoxification pathways.
Comparación Con Compuestos Similares
Similar Compounds
Methylmercury: Another organomercury compound with a single methyl group attached to mercury.
Dimethylmercury: Contains two methyl groups attached to mercury.
Ethylmercury: Similar to bis(ethylthio)mercury but with only one ethyl group.
Uniqueness
This compound is unique due to the presence of two ethylthio groups, which confer distinct chemical properties and reactivity compared to other organomercury compounds. Its ability to form stable complexes with sulfur-containing ligands makes it particularly useful in various applications.
Propiedades
Número CAS |
811-50-7 |
|---|---|
Fórmula molecular |
C4H10HgS2 |
Peso molecular |
322.8 g/mol |
Nombre IUPAC |
ethanethiolate;mercury(2+) |
InChI |
InChI=1S/2C2H6S.Hg/c2*1-2-3;/h2*3H,2H2,1H3;/q;;+2/p-2 |
Clave InChI |
MEMRJYWXQDJQMI-UHFFFAOYSA-L |
SMILES canónico |
CC[S-].CC[S-].[Hg+2] |
Números CAS relacionados |
75-08-1 (Parent) |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![1H-Pyrrole, 1-[(triethylstannyl)methyl]-](/img/structure/B14755314.png)
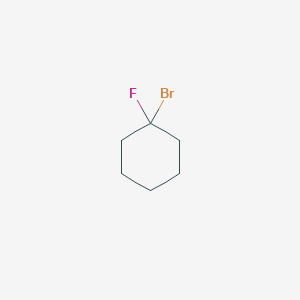
![N-(6-Aminohexyl)-3',6'-dihydroxy-3-oxo-3H-spiro[isobenzofuran-1,9'-xanthene]-6-carboxamide](/img/structure/B14755329.png)

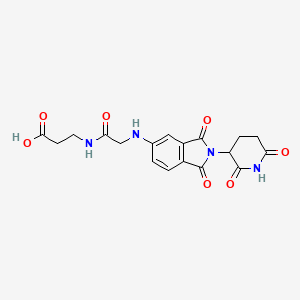
![(+)-N-[7-cyano-1,1-dioxido-6-(trifluoromethyl)-2,3-dihydro-1-benzothiophen-3-yl]-N-[2-(dimethylamino)ethyl]-3-(4-fluoro-3-methylphenyl)-5-methoxyimidazo[1,2-a]pyridine-2-carboxamide](/img/structure/B14755357.png)
![Methyl 2-[4-(4-methoxy-3,5-dimethylphenoxy)-3,5-dinitrophenyl]acetate](/img/structure/B14755361.png)
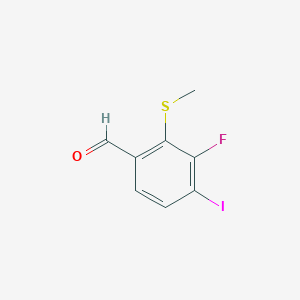
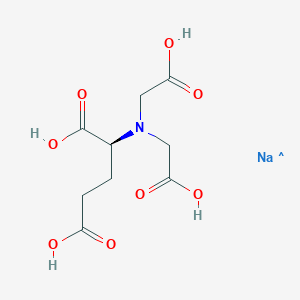
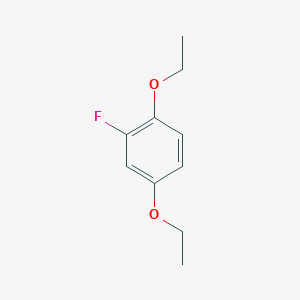
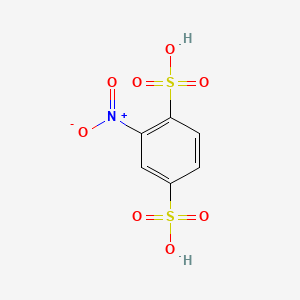
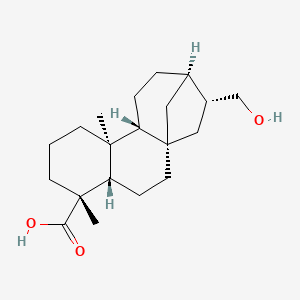
![2-[4-(2-Phenylethenyl)phenyl]-1,3-benzoxazole](/img/structure/B14755398.png)
